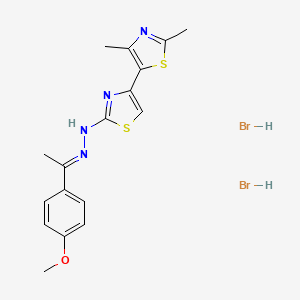
3,6-bis(4-butylphenyl)-1,2,4,5-tetrazine
Vue d'ensemble
Description
3,6-bis(4-butylphenyl)-1,2,4,5-tetrazine, commonly known as DABT, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. DABT has a unique structure that makes it an attractive candidate for use in materials science, chemistry, and biochemistry.
Applications De Recherche Scientifique
Computational Simulation and Molecular Ordering
Prosochkina et al. (2011) conducted a computational simulation of 3,6-bis(4-butylphenyl)-1,2,4,5-tetrazine, focusing on its molecular ordering at phase transition temperatures. They found that the dimers of this compound exhibit a sliding movement of molecules relative to each other, which is energetically favorable within a specific distance range. This property contributes to maintaining the orientation of molecules in the mesophase, indicating potential applications in materials science where control of molecular orientation is crucial (Prosochkina, Shestakova, Kantor, & Kichatov, 2011).
Phase Type Prediction
In a related study, Prosochkina et al. (2015) expanded on their previous work by predicting the phase type of various compounds, including 3,6-bis(4-butylphenyl)-1,2,4,5-tetrazine, through computer simulations. They determined the molecular ordering based on the dynamics of molecular movements in dimers across different temperatures. Their research suggested that the coefficients of translational rigidity could be an efficient measure for understanding the relationship between the structure of compounds and their phase properties (Prosochkina, Shestakova, Kantor, & Nikitina, 2015).
Corrosion Inhibition
Elkadi et al. (2000) investigated the inhibition effect of a similar compound, 3,6-bis(2-methoxyphenyl)-1,2-dihydro-1,2,4,5-tetrazine, on the corrosion of mild steel in acidic media. They found that this compound is an effective inhibitor, particularly in reducing corrosion in 1 M HCl compared to 0.5 M H2SO4. Such findings highlight the potential application of tetrazine derivatives in corrosion inhibition (Elkadi, Mernari, Traisnel, Bentiss, & Lagrenée, 2000).
Antitumor Activity
Hu et al. (2006) synthesized several compounds of 3,6-bis(substitutedphenyl)-1,4-bis(substitutedphenylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine and evaluated their antitumor activities. Although the compounds did not show significant activity, the study indicated that the substituents could impact their antitumor potential. This opens up avenues for further research in medicinal chemistry to explore the therapeutic applications of tetrazine derivatives (Hu, Lv, Xu, & Shi, 2006).
Cycloaddition Reactions
Soenen et al. (2003) disclosed the synthesis and reactivity of 3,6-bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine in inverse electron demand Diels-Alder reactions. This study represents the first systematic exploration of the [4 + 2] cycloaddition reactions of 3,6-diacyl-1,2,4,5-tetrazines, suggesting their potential utility in synthetic organic chemistry (Soenen, Zimpleman, & Boger, 2003).
Propriétés
IUPAC Name |
3,6-bis(4-butylphenyl)-1,2,4,5-tetrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4/c1-3-5-7-17-9-13-19(14-10-17)21-23-25-22(26-24-21)20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYBXBFVDYVRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NN=C(N=N2)C3=CC=C(C=C3)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(4-butylphenyl)[1,2,4,5]tetrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-butyryl-3-methoxy-7H-benzo[de]anthracen-7-one](/img/structure/B3839378.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-bromo-2-furyl)acrylonitrile](/img/structure/B3839389.png)


![3-(4-butoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839411.png)


![3-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839436.png)
![N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B3839441.png)
![3-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839445.png)
![ethyl 2-{2-[(4-ethylphenyl)(hydroxy)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate](/img/structure/B3839454.png)
![5-nitro-N-{2-[(2,4,6-trinitrophenyl)amino]phenyl}-2-furamide](/img/structure/B3839457.png)
![4-{[(2,4-dinitrophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3839464.png)